(5-Methyl-1,3,4-oxadiazol-2-yl)methanol

描述

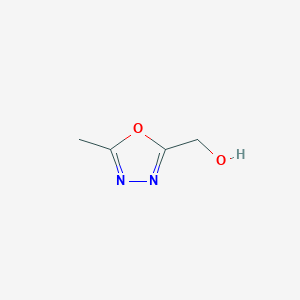

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLOUZXOEJVYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603472 | |

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-37-7 | |

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Research of 5 Methyl 1,3,4 Oxadiazol 2 Yl Methanol Derivatives

Antimicrobial Activities of Analogues

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their wide-ranging antimicrobial effects. orientjchem.org The structural versatility of the 1,3,4-oxadiazole ring allows for the synthesis of numerous analogues with potent activity against a variety of microbial pathogens, including both bacteria and fungi. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several studies have highlighted the antibacterial potential of 1,3,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a synthesized derivative, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, demonstrated notable antibacterial activity. orientjchem.org Its efficacy was evaluated against strains such as Staphylococcus aureus and Bacillus cereus (Gram-positive), and Escherichia coli and Klebsiella pneumonia (Gram-negative). orientjchem.org The results indicated good antibacterial activity, particularly against the Gram-negative bacteria. orientjchem.org

In another study, a series of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives were synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org The findings revealed that all the tested compounds exhibited significant antimicrobial activity against this resistant strain, with some derivatives showing more promising results than the standard drug Ceftizoxime. auctoresonline.org The presence of lipophilic moieties, such as 4-phenyl methyl and 5-naphthalene, was found to enhance the antimicrobial activity of the compounds against MRSA. auctoresonline.org

Below is a data table summarizing the antibacterial activity of selected 1,3,4-oxadiazole derivatives:

| Compound | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli | Good activity | orientjchem.org |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Klebsiella pneumonia | Good activity | orientjchem.org |

| (5-(4-phenyl methyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Staphylococcus aureus (MRSA) | MIC = 62 µg/mL | auctoresonline.org |

| (5-(3-phenyl methyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Staphylococcus aureus (MRSA) | MIC = 62 µg/mL | auctoresonline.org |

| (5-(5-naphthalene)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Staphylococcus aureus (MRSA) | MIC = 62 µg/mL | auctoresonline.org |

Antifungal Properties

The emergence of drug-resistant fungal strains poses a significant threat to public health, underscoring the need for novel antifungal agents. ajaums.ac.irajaums.ac.ir Derivatives of 1,3,4-oxadiazole have been investigated for their antifungal properties and have shown promising results. ajaums.ac.irajaums.ac.ir In one study, newly synthesized [5-aryl- auctoresonline.orgajaums.ac.irnih.govoxadiazole-2-yl] phenyl-methanol derivatives exhibited significant antifungal activity against Aspergillus flavus and Aspergillus fumigatus. ajaums.ac.irajaums.ac.ir

Another research effort focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols and their evaluation for antifungal activity against various fungal species, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigates. researchgate.netepa.gov Some of the synthesized compounds demonstrated significant antifungal activity when compared to the standard drug, terbinafine. researchgate.netepa.gov

The table below presents the antifungal activity of certain 1,3,4-oxadiazole derivatives:

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| [5-aryl- auctoresonline.orgajaums.ac.irnih.govoxadiazole-2-yl] phenyl-methanol derivatives | Aspergillus flavus | Promising activity | ajaums.ac.irajaums.ac.ir |

| [5-aryl- auctoresonline.orgajaums.ac.irnih.govoxadiazole-2-yl] phenyl-methanol derivatives | Aspergillus fumigatus | Promising activity | ajaums.ac.irajaums.ac.ir |

| 5-substituted 1,3,4-oxadiazole-2-thiols | Aspergillus flavus | Significant activity | researchgate.netepa.gov |

| 5-substituted 1,3,4-oxadiazole-2-thiols | Mucor species | Significant activity | researchgate.netepa.gov |

| 5-substituted 1,3,4-oxadiazole-2-thiols | Aspergillus niger | Significant activity | researchgate.netepa.gov |

| 5-substituted 1,3,4-oxadiazole-2-thiols | Aspergillus fumigates | Significant activity | researchgate.netepa.gov |

Anticancer and Antitumor Potential

The 1,3,4-oxadiazole scaffold is a key component in the development of novel anticancer agents. mdpi.com These compounds have been shown to exhibit a wide range of biological activities, including significant antitumor effects. mdpi.commdpi.com

Cytotoxic Activity in Human Cancer Cell Lines

Derivatives of 1,3,4-oxadiazole have demonstrated considerable cytotoxic activity against a variety of human cancer cell lines. In one study, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened for their anticancer activity against 60 different human cancer cell lines. nih.gov The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity, particularly against melanoma, leukemia, breast cancer, and colon cancer cell lines. nih.gov

Another study synthesized nine ferulic and caffeic acid-based 1,3,4-oxadiazole molecular hybrids and evaluated their cytotoxic activity against glioblastoma cell lines. nih.govresearchgate.net One of the compounds exhibited high inhibitory activity against three different glioblastoma cell lines (LN229, T98G, and U87) without showing toxicity to healthy human mesenchymal stem cells. nih.govresearchgate.net The IC50 values for this compound were 37.9 µM, 34.4 µM, and 35.1 µM for the respective cell lines. nih.govresearchgate.net

The cytotoxic activity of selected 1,3,4-oxadiazole derivatives is summarized in the following table:

| Compound | Cancer Cell Line | IC50/Growth Percent | Reference |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | GP = 15.43% | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia (K-562) | GP = 18.22% | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Breast Cancer (T-47D) | GP = 34.27% | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Colon Cancer (HCT-15) | GP = 39.77% | nih.gov |

| Caffeic acid-based 1,3,4-oxadiazole hybrid | Glioblastoma (LN229) | IC50 = 37.9 µM | nih.govresearchgate.net |

| Caffeic acid-based 1,3,4-oxadiazole hybrid | Glioblastoma (T98G) | IC50 = 34.4 µM | nih.govresearchgate.net |

| Caffeic acid-based 1,3,4-oxadiazole hybrid | Glioblastoma (U87) | IC50 = 35.1 µM | nih.govresearchgate.net |

Mechanisms of Action in Cancer Inhibition

The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to various mechanisms of action. These compounds can target and inhibit a range of enzymes and proteins that are crucial for the proliferation of cancer cells. nih.gov Some of the key mechanisms include the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine (B127349) phosphorylase. nih.gov By interfering with these biological targets, 1,3,4-oxadiazole analogues can effectively disrupt the growth and spread of malignant cells. nih.gov The 1,3,4-oxadiazole nucleus is considered a biologically imperative scaffold that possesses numerous biological activities, especially in the treatment of cancer. mdpi.com

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, derivatives of 1,3,4-oxadiazole have also been recognized for their anti-inflammatory effects. orientjchem.org The 1,3,4-oxadiazole moiety is present in various compounds that exhibit a wide array of biological activities, including anti-inflammatory action. orientjchem.org Research has indicated that these compounds can serve as a valuable structural unit in the design of new anti-inflammatory agents. orientjchem.org For instance, a thiadiazole derivative, which is a bioisostere of oxadiazole, N(5-methyl auctoresonline.orgajaums.ac.irnih.govthiadiazol-2-yl)propionamide, has been reported to possess anti-inflammatory effects alongside its other biological activities. dmed.org.ua

Antiviral Applications

The 1,3,4-oxadiazole nucleus is a component of various compounds investigated for their antiviral properties. researchgate.net This structural moiety is present in the FDA-approved antiretroviral drug Raltegravir, which is used in the treatment of HIV infection by inhibiting the integrase enzyme. mdpi.comnih.gov Beyond HIV, research has extended to other viral targets, including influenza and the Tobacco Mosaic Virus (TMV).

A series of novel 1,3,4-oxadiazole derivatives were designed and synthesized as neuraminidase (NA) inhibitors to combat the influenza virus. nih.gov Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells. In vitro testing demonstrated that several of these compounds had potent inhibitory activity. Notably, one derivative exhibited a half-maximal inhibitory concentration (IC₅₀) significantly lower than that of the commercial drug Oseltamivir Carboxylate (OSC), indicating superior potency. nih.gov Molecular docking studies suggested that the 1,3,4-oxadiazole ring plays a critical role in binding to key amino acid residues within the active site of the neuraminidase enzyme. nih.gov

In the realm of plant pathology, derivatives of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole have been synthesized and evaluated for their activity against TMV. nih.gov Several of these compounds showed curative effects comparable to the commercial agent Ningnanmycin. One compound, in particular, demonstrated an even better curative effect, highlighting the potential of 1,3,4-oxadiazole derivatives in agricultural applications. nih.gov

| Compound Type | Viral Target | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative (6d) | Influenza Neuraminidase | IC₅₀ = 0.027 µM (More potent than Oseltamivir Carboxylate, IC₅₀ = 0.082 µM) | nih.gov |

| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole (8i) | Tobacco Mosaic Virus (TMV) | EC₅₀ = 246.48 µg/mL (Better curative effect than Ningnanmycin, EC₅₀ = 301.83 µg/mL) | nih.gov |

| Raltegravir | HIV Integrase | Clinically approved antiretroviral drug | mdpi.comnih.gov |

Antiparasitic Efficacy

Derivatives of 1,3,4-oxadiazole have shown considerable promise as agents against various parasitic protozoa, including Leishmania and Trypanosoma species, the causative agents of leishmaniasis and trypanosomiasis, respectively. researchgate.net

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease with limited treatment options, creating an urgent need for new therapeutics. nih.gov Several studies have demonstrated the potent antileishmanial activity of 1,3,4-oxadiazole derivatives.

In one study, two series of 1,3,4-oxadiazole derivatives were synthesized and tested for their activity against Leishmania. nih.gov The most active compounds, featuring a benzohydrazone scaffold with di- or trihydroxyphenyl substituents, were found to be approximately seven times more potent than the reference drug pentamidine. nih.gov Another research effort focused on quinolinyl-oxadiazole hybrids, identifying a compound that emerged as an exceptionally potent agent against the parasite. nih.gov Furthermore, N-acetyl-1,3,4-oxadiazoline hybrids have been synthesized and screened against Leishmania donovani, the parasite responsible for visceral leishmaniasis. One such hybrid demonstrated significant antileishmanial activity with a notable selectivity index. nih.gov These findings underscore the potential of the 1,3,4-oxadiazole scaffold in developing new drugs for this debilitating disease. researchgate.net

| Compound Series | Parasite Target | Most Potent Compound IC₅₀ (µM) | Reference Drug IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Oxadiazole-Benzohydrazone Hybrids | Leishmania | 0.95 | 7.02 (Pentamidine) | nih.gov |

| Quinolinyl-Oxadiazole Hybrids | Leishmania | 0.10 | Not Specified | nih.gov |

| 5-azathymine-3-acetyl-1,3,4-oxadiazoline hybrid | L. donovani amastigotes | 8.98 | Not Specified | nih.gov |

Trypanocidal Effects

Chagas disease, caused by the parasite Trypanosoma cruzi, is another major health problem, particularly in Latin America. The current treatments have significant limitations, driving the search for new therapeutic agents. Research has shown that compounds containing the 1,3,4-oxadiazole ring possess significant activity against T. cruzi.

One study synthesized compounds with a 2,3-dihydro-1,3,4-oxadiazole (B8461923) group, which demonstrated notable in vitro activity against the amastigote form of T. cruzi. nih.gov The most promising compound from this series showed an IC₅₀ value that was significantly lower than that of the standard drug Benznidazole, indicating superior potency. nih.gov This suggests that the 1,3,4-oxadiazole core is a valuable scaffold for the development of new trypanocidal drugs. nih.gov

| Compound | Parasite Target | IC₅₀ (µM) | Reference Drug (Benznidazole) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2,3-dihydro-1,3,4-oxadiazole derivative (Compound 17) | T. cruzi amastigotes | 1.11 | 3.98 | nih.gov |

Enzyme Inhibition Studies

The 1,3,4-oxadiazole moiety has been incorporated into molecules designed to inhibit specific enzymes that are validated drug targets for various diseases, including cancer.

Carbonic Anhydrase Inhibition by Related Compounds

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. unipi.it Several isoforms are involved in pathological processes, including tumorigenesis (hCA IX and XII), making them attractive targets for cancer therapy. mdpi.comunipi.it

A series of benzenesulphonamide-linked 1,3,4-oxadiazole hybrids were synthesized and evaluated for their inhibitory activity against four human (h) CA isoforms: hCA I, II, IX, and XIII. nih.gov Many of the synthesized molecules showed significant inhibitory power, with some compounds being more potent than the standard drug Acetazolamide against specific isoforms. nih.gov For instance, one compound was three times more potent against hCA I, while several others showed greater potency against hCA XIII. nih.gov Another study reported a 1,3,4-oxadiazole derivative that was 11-fold more active than Acetazolamide as a carbonic anhydrase inhibitor. nih.gov Specifically, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide has been identified as a new selective inhibitor of the CA II isoform. rrpharmacology.rurrpharmacology.ru These findings highlight the potential of these compounds as selective CA inhibitors. nih.gov

| Compound Series | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Reference Drug (Acetazolamide) | Reference |

|---|---|---|---|---|

| Benzenesulphonamide-1,3,4-oxadiazole hybrid (6e) | hCA I | 75.8 nM | 250.0 nM | nih.gov |

| Benzenesulphonamide-1,3,4-oxadiazole hybrid (6e) | hCA XIII | 15.4 nM | 17.0 nM | nih.gov |

| 3-pyridine substituted 1,3,4-oxadiazole (7g) | Carbonic Anhydrase | IC₅₀ = 0.1 µM | IC₅₀ = 1.1 µM | nih.gov |

Heat Shock Protein 90 (Hsp90) Inhibitory Activity

Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many tumor cells and is essential for the stability and function of numerous oncoproteins. nih.gov Inhibition of Hsp90's ATPase activity is a significant strategy in cancer therapy. nih.gov

While direct studies on (5-Methyl-1,3,4-oxadiazol-2-yl)methanol derivatives as Hsp90 inhibitors are limited, research on the structurally related isoxazole (B147169) scaffold has yielded potent inhibitors. A study on 4,5-diarylisoxazole derivatives identified compounds with high binding affinity for Hsp90. york.ac.uk The most potent compound, 40f (also known as VER-52296/NVP-AUY922), showed an IC₅₀ of 21 nM in a fluorescence polarization binding assay and inhibited the proliferation of various human cancer cell lines with an average half-maximal growth inhibition (GI₅₀) of 9 nM. york.ac.uk This compound was shown to induce the degradation of oncogenic client proteins and elevate Hsp72 levels, a characteristic cellular response to Hsp90 inhibition. These findings with a related heterocyclic scaffold suggest that the oxadiazole core could also be a viable starting point for the design of novel Hsp90 inhibitors. york.ac.uk

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 4,5-diarylisoxazole derivative (40f / NVP-AUY922) | Hsp90 FP binding assay | IC₅₀ = 21 nM | york.ac.uk |

| 4,5-diarylisoxazole derivative (40f / NVP-AUY922) | Cancer cell proliferation | Average GI₅₀ = 9 nM | york.ac.uk |

Alpha-Glucosidase Inhibition

The 1,3,4-oxadiazole scaffold is a key feature in a variety of derivatives investigated for their potential as α-glucosidase inhibitors, which are important therapeutic targets for managing type 2 diabetes mellitus. researchgate.net Research has demonstrated that synthetic derivatives built around this heterocyclic core can exhibit potent inhibitory activity, often surpassing that of the standard drug, acarbose (B1664774). researchgate.netresearchgate.net

One study detailed the synthesis of oxadiazole derivatives with an attached hydrazone linkage. researchgate.net These compounds were evaluated for their α-glucosidase inhibitory potential, with IC50 values ranging from 2.64 ± 0.05 µM to 460.14 ± 3.25 µM. researchgate.net A significant number of these derivatives proved to be more active than acarbose (IC50 = 856.45 ± 5.60 µM). researchgate.net The most potent compound in this series featured a trihydroxy substitution on the N-benzylidene portion, exhibiting an IC50 value of 2.64 ± 0.05 µM, making it approximately 300 times more active than acarbose. researchgate.net Another series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide also showed promise, with several compounds displaying IC50 values between 52.63 ± 1.16 µM and 86.35 ± 1.17 µM. nih.gov

The inhibitory mechanism of these compounds is believed to involve interactions with the catalytic site of the α-glucosidase enzyme, which interferes with its ability to hydrolyze carbohydrates. researchgate.net The structural features of the derivatives, particularly the nature and position of substituents on attached phenyl rings, play a critical role in determining the potency of this inhibition. researchgate.netacs.org

| Compound Series | Notable Derivative/Substitution | IC50 Value (µM) | Reference Compound (Acarbose) IC50 (µM) |

|---|---|---|---|

| Oxadiazole-hydrazone derivatives | Trihydroxy substitution (C-2', C-4', C-5') | 2.64 ± 0.05 | 856.45 ± 5.60 |

| Oxadiazole-hydrazone derivatives | Single hydroxyl substitution (C-4') | 34.64 ± 0.35 | 856.45 ± 5.60 |

| 2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide derivatives | N-aryl/aralkyl substitutions | 52.63 - 86.35 | Not specified in study |

| Thioquinoline-phenylacetamide derivatives | Various substitutions | 14.0 - 373.85 | 752.0 ± 2.0 |

Other Reported Biological Activities (e.g., Analgesic, Anticonvulsant)

Beyond their enzyme inhibitory properties, derivatives of the 1,3,4-oxadiazole core have been explored for a range of other pharmacological effects, notably as analgesic and anticonvulsant agents.

Analgesic Activity Research into novel anti-inflammatory and analgesic compounds has led to the synthesis of new methyl-imidazolyl-1,3,4-oxadiazoles. nih.gov Certain S-substituted phenacyl-1,3,4-oxadiazole-2-thiol derivatives and Schiff bases have also been evaluated for their analgesic and anti-inflammatory potential. researchgate.net These studies indicate the versatility of the oxadiazole scaffold in the development of agents targeting pain and inflammation pathways. nih.govresearchgate.net

Anticonvulsant Activity The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the design of anticonvulsant drugs. ptfarm.plresearchgate.net Numerous studies have synthesized and tested series of these derivatives for their ability to protect against seizures in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govwu.ac.ththieme-connect.com

In one study, a series of 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazoles was prepared and evaluated. ptfarm.pl Compounds with electron-withdrawing groups, such as a 4-chlorophenyl substituent, showed excellent anticonvulsant activity. ptfarm.pl Another extensive study synthesized a large series of 1,3,4-oxadiazole derivatives and found that compound 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) demonstrated superior anticonvulsant activity in both MES and scPTZ models, with ED50 values of 8.9 mg/kg and 10.2 mg/kg, respectively. nih.gov This potency was greater than that of the established drugs carbamazepine (B1668303) and ethosuximide (B1671622). nih.gov The mechanism of action for some of these compounds is thought to involve the GABAergic system, with potent derivatives showing a strong binding affinity for the GABAA receptor. nih.govwu.ac.th

| Compound | Test Model | ED50 Value (mg/kg) | Note |

|---|---|---|---|

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | Maximal Electroshock (MES) | 8.9 | Activity greater than carbamazepine and ethosuximide nih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | 10.2 | ||

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | MES | Not specified | Showed excellent activity ptfarm.pl |

| Various 4-hydroxy benzhydrazide derivatives (C4 & C5) | MES & scPTZ | Not specified | Displayed promising activity compared to reference drugs researchgate.netwu.ac.th |

Computational and in Silico Investigations of 5 Methyl 1,3,4 Oxadiazol 2 Yl Methanol and Its Ligands

Density Functional Theory (DFT) Calculations

Analysis of Electronic Structure and Energetic Parameters

The electronic structure and energetic parameters of molecules related to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol are frequently investigated using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net These theoretical calculations provide critical insights into the reactivity and stability of the compounds. nih.gov DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to analyze key quantum chemical descriptors. nih.gov

| Parameter | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Indicates the electron-donating capability. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Indicates the electron-accepting capability. |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron cloud. | Relates to the stability and reactivity of the molecule. |

| Chemical Potential (μ) | Represents the escaping tendency of electrons from an equilibrium system. | Related to the molecule's overall reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the global electrophilic nature of a molecule. |

HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of computational chemistry for understanding chemical reactivity. The HOMO, being the outermost orbital containing electrons, is related to the molecule's ability to donate electrons. ajchem-a.com Conversely, the LUMO, as the innermost empty orbital, is associated with the ability to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability. ajchem-a.com A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For example, a computational study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) using the DFT/B3LYP method with a 6-311++G (d,p) basis set determined the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV. ajchem-a.com This resulted in an energy gap of 4.4815 eV, indicating good kinetic stability for the compound. ajchem-a.com Similarly, calculations for other complex 1,3,4-oxadiazole (B1194373) derivatives have been performed to understand their energetic behavior. researchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| Methyl 2-(5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetate | B3LYP/6-31G(d,p) | Data not specified | 0.011 | Data not specified | researchgate.net |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational stability of ligands and their interactions with biological targets, such as enzymes. nih.gov For derivatives of 1,3,4-oxadiazole, MD simulations are performed to understand how these molecules behave over time within a dynamic, solvated environment, particularly when bound to a protein's active site. nih.govnih.gov

These simulations can predict the stability of the protein-ligand complex. For instance, a study on benzofuran-1,3,4-oxadiazole derivatives used MD simulations over a 250-nanosecond period to confirm that the predicted potent inhibitors formed stable complexes within the active site of the target enzyme, Mtb Pks13. nih.gov Similarly, simulations for benzimidazole-1,3,4-oxadiazole derivatives were conducted to determine possible protein-ligand interactions and their stability with the aromatase enzyme. nih.gov Such analyses provide valuable insights into the binding modes and conformational integrity of the ligand, which are essential for rational drug design.

In Silico Pharmacokinetic Assessments of Related Compounds

In silico pharmacokinetic assessments, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, are vital in the early stages of drug discovery to predict the drug-like properties of a compound. nih.govchemmethod.com Various computational models are used to evaluate these properties for 1,3,4-oxadiazole derivatives, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures. researchgate.netjaptronline.com

Key aspects evaluated include compliance with Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net Veber's rule, which considers the number of rotatable bonds and polar surface area, is also used to predict good intestinal absorption. nih.govresearchgate.net Studies on benzofuran- and benzothiazole-linked 1,3,4-oxadiazoles have shown that these compounds generally exhibit good human intestinal absorption (HIA) and comply with these rules, suggesting favorable drug-likeness. nih.govnih.gov Furthermore, metabolite prediction is a crucial component of these assessments. For the closely related compound 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, potential biotransformation pathways such as hydroxylation, N-oxidation, and conjugation were prognosed to establish its metabolite profile. rrpharmacology.ru

| Pharmacokinetic Parameter | Assessment Method/Rule | Significance for Drug Development |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) prediction, Veber's Rule | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. nih.govnih.gov |

| Distribution | Prediction of blood-brain barrier permeability, plasma protein binding | Indicates how the drug is distributed throughout the body's tissues and fluids. |

| Metabolism | Prediction of metabolic pathways (e.g., hydroxylation, N-oxidation) and interaction with Cytochrome P450 enzymes. researchgate.netrrpharmacology.ru | Identifies potential drug-drug interactions and the formation of active or inactive metabolites. researchgate.netrrpharmacology.ru |

| Excretion | Prediction of clearance mechanisms. | Determines how the drug and its metabolites are removed from the body. |

| Drug-Likeness | Lipinski's Rule of Five | Provides a general guideline for the oral bioavailability of a drug candidate. nih.govresearchgate.net |

Advanced Research Perspectives and Translational Applications of 5 Methyl 1,3,4 Oxadiazol 2 Yl Methanol Derivatives

Role as Bioisosteric Scaffolds in Modern Drug Design

The 1,3,4-oxadiazole (B1194373) ring, a key component of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, is a highly valued scaffold in modern drug design, primarily due to its role as a bioisostere for carboxylic acids, esters, and amides. researchgate.netresearchgate.net Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity, is a cornerstone of medicinal chemistry for optimizing drug properties. The 1,3,4-oxadiazole moiety offers several advantages over the functional groups it often replaces.

Key Advantages of the 1,3,4-Oxadiazole Scaffold:

Metabolic Stability: The replacement of metabolically labile ester or amide linkages with the stable 1,3,4-oxadiazole ring can significantly enhance a drug candidate's metabolic stability and pharmacokinetic profile. rsc.org

Hydrogen Bonding Capability: The nitrogen atoms within the oxadiazole ring act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

Lipophilicity and Solubility: The polar nature of the oxadiazole ring can improve a molecule's solubility and polarity, which are important factors for drug absorption and distribution. researchgate.net

Rigid Conformation: The planar and rigid nature of the 1,3,4-oxadiazole ring helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its target.

The 1,3,4-oxadiazole ring is considered an aromatic and thermally stable molecule. nih.gov Its properties are often compared to its regioisomer, the 1,2,4-oxadiazole (B8745197) ring. While both are used as bioisosteres, studies have shown that the 1,3,4-oxadiazole can lead to higher polarity and reduced metabolic degradation by human liver microsomes compared to its 1,2,4-counterpart. rsc.org This has been demonstrated in the development of ligands for cannabinoid receptor 2 (CB2), where the bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring was explored. rsc.org

The versatile biological activities exhibited by 1,3,4-oxadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, further underscore the importance of this scaffold in the development of new therapeutic agents. nih.govnih.govtandfonline.com

Development as Chemical Probes for Biological Pathways

Derivatives of the 1,3,4-oxadiazole scaffold are emerging as valuable tools for the development of chemical probes to investigate and elucidate complex biological pathways. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or protein, allowing researchers to study its function in a cellular or in vivo context.

A notable example is the development of an activity-based probe (ABP) containing a 1,3,4-oxadiazol-2(3H)-one (oxadiazolone) electrophile. nih.gov This probe was designed to target and covalently modify serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes. nih.gov

Case Study: Oxadiazolone Probe for Staphylococcus aureus Detection

Target Identification: Researchers identified that an oxadiazolone-containing compound was effective against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Probe Design: An optimized version of the hit compound was converted into an alkyne-labeled probe. This probe was found to label multiple serine hydrolases in S. aureus. nih.gov

Selectivity and Efficacy: Through rational design, a more selective probe, JJ-OX-004, was developed to specifically target FphE, an intracellular serine hydrolase in S. aureus. nih.gov

Application: This selective probe can be used for direct labeling and imaging studies to detect the presence of S. aureus, offering potential for diagnostic applications. nih.gov

The development of such probes highlights the potential of the this compound framework as a starting point for creating sophisticated molecular tools. The ability to tune the reactivity and selectivity of the oxadiazole core through chemical modification is key to generating probes that can be used to study specific enzyme activities and map their roles in various biological pathways, including those involved in disease progression. mdpi.com

Potential in Agrochemicals (Herbicidal, Insecticidal, Fungicidal)

The 1,3,4-oxadiazole moiety is a prominent structural feature in a variety of agrochemicals, demonstrating a broad spectrum of activity against fungi, insects, and weeds. mdpi.comresearchgate.net The inherent biological activity of this heterocyclic system makes derivatives of this compound attractive candidates for the development of new and effective crop protection agents. cymitquimica.comnbinno.com

Fungicidal Activity:

Numerous studies have reported the potent antifungal properties of 1,3,4-oxadiazole derivatives. mdpi.com These compounds have shown efficacy against a range of fungal pathogens, including those affecting human health and agriculture.

Against Candida albicans : A 1,3,4-oxadiazole derivative, designated LMM6, was found to be highly effective against several clinical isolates of Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL. nih.govmdpi.com This compound also exhibited a fungicidal profile and promising anti-biofilm activity. nih.govmdpi.com

Against Phytopathogenic Fungi : Derivatives of 1,3,4-oxadiazole have displayed significant fungicidal activity against important plant pathogens such as Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani. ctu.edu.vnacs.org Some of these compounds showed efficacy comparable or superior to commercial fungicides. acs.org

Insecticidal Activity:

The 1,3,4-oxadiazole scaffold has been incorporated into novel insecticides. mdpi.com Research has demonstrated the effectiveness of these compounds against various insect pests.

Against Aphids : A series of novel steroidal derivatives featuring a substituted 1,3,4-oxadiazole structure exhibited potent insecticidal activity against several aphid species, including Eriosoma lanigerum and Myzus persicae. acs.orgacs.org Certain compounds displayed LC50 values as low as 27.6 μg/mL. acs.orgacs.org

Against Cotton Leafworm : 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) have shown good insecticidal activity against the fourth-instar larvae of the cotton leafworm, Spodoptera littoralis. nih.gov

Herbicidal Activity:

Certain 1,3,4-oxadiazole derivatives have been identified as having herbicidal properties. researchgate.net For instance, novel tetrahydrophthalimide derivatives containing an oxadiazole moiety have been designed as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. acs.org Several of these compounds demonstrated significant post-emergence herbicidal activity against various broadleaf weeds. acs.org

| Agrochemical Application | Target Organism | Example Compound/Derivative | Key Findings |

| Fungicidal | Candida albicans | 1,3,4-oxadiazole derivative (LMM6) | MIC values of 8-32 μg/mL; fungicidal and anti-biofilm activity. nih.govmdpi.com |

| Fusarium oxysporum | 1,3,4-oxadiazole derivatives | Inhibition activity with control efficacies up to 18.0% at 100 µg/mL. ctu.edu.vn | |

| Insecticidal | Eriosoma lanigerum (aphid) | Steroidal 1,3,4-oxadiazole | LC50 values as low as 27.6 μg/mL. acs.orgacs.org |

| Spodoptera littoralis (cotton leafworm) | 1,3,4-oxadiazole grafted on chitosan | Good insecticidal activity against fourth-instar larvae. nih.gov | |

| Herbicidal | Broadleaf weeds (A.t., A.r., P.o.) | Tetrahydrophthalimide derivative with oxadiazole | >90% inhibitory activity at 18.75 and 9.375 g a.i./ha. acs.org |

Applications in Materials Science

The unique electronic and photophysical properties of the 1,3,4-oxadiazole ring have led to its exploration in the field of materials science, particularly in the development of organic electronic devices. researchgate.net Derivatives of 2,5-diaryl-1,3,4-oxadiazole have shown significant promise as materials for organic light-emitting diodes (OLEDs). rsc.org

Role in Organic Light-Emitting Diodes (OLEDs):

OLEDs are a type of solid-state lighting technology that utilizes organic compounds to emit light when an electric current is applied. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. 2,5-Diaryl-1,3,4-oxadiazole derivatives have been identified as excellent candidates for specific layers within the OLED architecture.

Electron-Transporting Materials: These compounds exhibit good electron-transporting capabilities, which is a crucial function in the operation of an OLED. rsc.orgresearchgate.net They facilitate the movement of electrons from the cathode to the emissive layer where they recombine with holes to generate light.

Luminescent Properties: Many 1,3,4-oxadiazole-based compounds possess inherent luminescent properties, meaning they can emit light efficiently. researchgate.net By modifying the structure of these derivatives, it is possible to tune the color of the emitted light. researchgate.net

Thermal and Chemical Stability: The 1,3,4-oxadiazole ring imparts a high degree of thermal and chemical stability to the molecules, which is essential for the long-term operational stability and lifetime of OLED devices. researchgate.net

The synthesis of both small molecules and polymers containing the 1,3,4-oxadiazole moiety has been a focus of research for OLED applications. rsc.org The ability to create a variety of derivatives through synthetic chemistry allows for the fine-tuning of their optical and electronic properties to meet the specific requirements of high-performance OLEDs.

Future Research Directions in Synthetic Chemistry and Drug Discovery

The field of this compound and its derivatives continues to be a fertile ground for research, with numerous promising avenues for future exploration in both synthetic chemistry and drug discovery.

Synthetic Chemistry:

The development of novel and efficient synthetic methodologies for constructing the 1,3,4-oxadiazole ring and its derivatives remains a key area of interest. researchgate.netopenmedicinalchemistryjournal.comipindexing.com While classical methods involving the cyclodehydration of diacylhydrazines are well-established, future research is likely to focus on:

Greener Synthetic Approaches: The development of more environmentally friendly synthetic routes that utilize less hazardous reagents, reduce waste, and are more energy-efficient. openmedicinalchemistryjournal.com This includes microwave-assisted and ultrasound-promoted synthesis. ipindexing.com

Novel Catalytic Systems: The exploration of new catalysts to facilitate the synthesis of 1,3,4-oxadiazoles with higher yields, greater functional group tolerance, and improved regioselectivity.

Diversity-Oriented Synthesis: The creation of libraries of diverse 1,3,4-oxadiazole derivatives for high-throughput screening against a wide range of biological targets. nih.gov

Drug Discovery:

The proven versatility of the 1,3,4-oxadiazole scaffold ensures its continued importance in drug discovery programs. nih.gov Future research directions in this area include:

Exploration of New Biological Targets: While 1,3,4-oxadiazoles have shown activity against a range of known targets, there is significant potential to identify novel biological targets for these compounds through advanced screening and mechanistic studies. nih.gov

Development of Hybrid Molecules: The design and synthesis of hybrid molecules that combine the 1,3,4-oxadiazole scaffold with other pharmacologically active moieties to create multifunctional drugs with improved efficacy or novel mechanisms of action. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to better understand the relationship between the molecular structure of 1,3,4-oxadiazole derivatives and their biological activity. openmedicinalchemistryjournal.com This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Computational and In Silico Modeling: The increasing use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to predict the biological activity of new derivatives and guide synthetic efforts. nih.govarabjchem.org

The ongoing research into the synthesis and therapeutic applications of 1,3,4-oxadiazole derivatives holds significant promise for the development of new medicines and technologies to address unmet needs in human health, agriculture, and materials science. ontosight.aieurekaselect.com

常见问题

Q. What are the optimized synthetic routes for (5-methyl-1,3,4-oxadiazol-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazide intermediates or coupling reactions. For example:

- Hydrazide cyclization : Starting from methyl 4-chlorobenzoate, hydrazination forms 4-chlorophenylhydrazide, which reacts with cyanogen bromide in methanol to yield the oxadiazole core .

- Coupling reactions : The hydroxymethyl group can be introduced via nucleophilic substitution or oxidation of a methyl precursor under controlled conditions (e.g., using NaBH₄ or TEMPO/oxidative systems).

Critical factors : Solvent polarity (methanol or THF), temperature (reflux vs. room temperature), and catalyst/base selection (e.g., NaH in THF) significantly impact yield and purity. For instance, NaH enhances coupling efficiency in THF by deprotonating hydroxyl groups .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of the oxadiazole ring geometry and substituent positions. For example, bond lengths (C–N: ~1.28 Å, C–O: ~1.36 Å) and dihedral angles between the oxadiazole and aromatic rings .

- Spectroscopy :

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic substitutions?

- Nucleophilic reactions : The oxadiazole’s electron-deficient ring facilitates nucleophilic attack at the 2-position. For example, the hydroxymethyl group undergoes esterification or etherification via SN2 mechanisms in polar aprotic solvents (e.g., DMF) .

- Electrophilic reactions : Substituents like methyl or aryl groups at the 5-position modulate electron density. Computational studies (DFT) suggest that electron-withdrawing groups increase electrophilicity at the oxadiazole’s sulfur or oxygen atoms, enabling regioselective functionalization .

Q. How do structural modifications of this compound affect its biological activity?

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -CF₃) at the 5-position show enhanced activity against Gram-positive bacteria (MIC: 2–8 µg/mL) by disrupting cell membrane integrity .

- Anticancer potential : Substitution of the hydroxymethyl group with thiol or amine moieties improves selectivity for kinase inhibition (e.g., EGFR IC₅₀: 0.8 µM) by forming hydrogen bonds with catalytic lysine residues .

Key structure-activity relationships : Planarity of the oxadiazole ring and lipophilicity (logP ~2.5–3.5) correlate with bioavailability and target binding .

Q. What computational strategies are used to predict the compound’s physicochemical properties and binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to enzymes like dihydrofolate reductase (DHFR), with docking scores ≤−8.0 kcal/mol indicating strong affinity .

- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB score: 0.55) and CYP450 inhibition risks (CYP3A4: high) .

Q. How are contradictions in reported biological data resolved?

- Case example : Conflicting IC₅₀ values for antiproliferative activity (e.g., 5 µM vs. 20 µM in HeLa cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardization using MTT assays under hypoxia-mimicking conditions (1% O₂) reduces variability .

- Meta-analysis : Cross-referencing crystallographic data (e.g., Protein Data Bank entries) with kinetic studies (kcat/KM ratios) identifies allosteric binding sites that explain differential activity .

Methodological Guidance

Q. What protocols mitigate instability of this compound during storage?

Q. How are impurities quantified during synthesis, and what thresholds apply?

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect byproducts like uncyclized hydrazides (retention time: 3.2 min) or oxidized derivatives (m/z +16).

- Acceptance criteria : Pharmacopeial guidelines require ≤0.15% for genotoxic impurities (ICH M7) and ≤0.5% for others .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。